An In-depth Technical Guide to 1-Ethyl-4-(2-phenylhydrazono)piperidine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 1-Ethyl-4-(2-phenylhydrazono)piperidine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethyl-4-(2-phenylhydrazono)piperidine, a piperidine derivative with potential applications in medicinal chemistry and materials science. This document details its physical and chemical properties, provides a robust experimental protocol for its synthesis and characterization, and discusses important safety considerations. The information presented herein is curated for professionals in research and development, offering both foundational knowledge and practical insights.
Nomenclature and Molecular Structure
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Systematic Name: 1-Ethyl-4-(2-phenylhydrazono)piperidine
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Synonyms: 1-Ethyl-4-piperidone phenylhydrazone
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Molecular Formula: C₁₃H₁₉N₃
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Molecular Weight: 217.31 g/mol
The molecular structure consists of a piperidine ring N-substituted with an ethyl group. At the C4 position of the piperidine ring, a phenylhydrazone moiety is attached. The phenylhydrazone group is formed by the condensation of a phenylhydrazine with the ketone group of 1-ethyl-4-piperidone.
Caption: Chemical structure of 1-Ethyl-4-(2-phenylhydrazono)piperidine.
Physical Properties
Precise experimental data for the physical properties of 1-Ethyl-4-(2-phenylhydrazono)piperidine are not extensively reported in the literature. However, based on the properties of its precursors and analogous compounds, the following can be inferred:
| Property | Expected Value |
| Appearance | Expected to be a crystalline solid, likely with a yellow to orange hue, which is characteristic of many phenylhydrazone derivatives. |
| Melting Point | A distinct melting point is expected, which would be significantly higher than its liquid precursor, 1-ethyl-4-piperidone. The exact value would need to be determined experimentally but would be a key indicator of purity. |
| Boiling Point | Likely to decompose upon heating to its boiling point at atmospheric pressure. The precursor, 1-ethyl-4-piperidone, has a boiling point of 46-48 °C at 1 mmHg.[1] |
| Solubility | Expected to have low solubility in water. It is anticipated to be soluble in common organic solvents such as ethanol, methanol, chloroform, and dimethyl sulfoxide (DMSO). The precursor, 1-ethylpiperidine, is miscible with water. |
| pKa | The piperidine nitrogen will be basic, with an estimated pKa similar to other N-alkyl piperidines (around 10-11). The hydrazone nitrogens are weakly basic. |
Chemical Properties and Reactivity
The chemical behavior of 1-Ethyl-4-(2-phenylhydrazono)piperidine is dictated by the functional groups present: the tertiary amine of the piperidine ring and the phenylhydrazone moiety.
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Basicity: The nitrogen atom of the piperidine ring is basic and can be protonated by acids to form the corresponding ammonium salt. This property can be exploited for purification or to improve aqueous solubility.
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Reactivity of the Phenylhydrazone Group: Phenylhydrazones are versatile functional groups in organic synthesis.[2] The C=N double bond can undergo reduction to form the corresponding hydrazine derivative. The phenylhydrazone moiety can also participate in cyclization reactions, such as the Fischer indole synthesis, under acidic conditions to form indole derivatives. The reactivity is influenced by the electronic nature of the substituents on the phenyl ring.
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Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition. Phenylhydrazones can be sensitive to oxidation.
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Coordination Chemistry: The nitrogen atoms in the molecule can act as ligands, coordinating to metal ions to form metal complexes. This property is of interest in the development of catalysts and materials with specific electronic or magnetic properties.
Synthesis Protocol
The synthesis of 1-Ethyl-4-(2-phenylhydrazono)piperidine is a straightforward condensation reaction between 1-ethyl-4-piperidone and phenylhydrazine. This reaction is a classic example of the formation of a hydrazone from a ketone and a hydrazine.[2]
Caption: General workflow for the synthesis of 1-Ethyl-4-(2-phenylhydrazono)piperidine.
Materials:
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1-Ethyl-4-piperidone (CAS: 3612-18-8)
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Phenylhydrazine
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Absolute Ethanol
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Glacial Acetic Acid (catalyst)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle
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Magnetic stirrer
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Filtration apparatus
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Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethyl-4-piperidone (1 equivalent) in absolute ethanol.
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Addition of Phenylhydrazine: To this solution, add phenylhydrazine (1 equivalent).
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Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
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Reflux: Heat the reaction mixture to reflux (approximately 65-75°C) with constant stirring.[2]
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Monitoring the Reaction: The progress of the reaction can be monitored by TLC, using an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If necessary, the mixture can be further cooled in an ice bath to maximize precipitation.
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Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-Ethyl-4-(2-phenylhydrazono)piperidine.[3]
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Drying: Dry the purified product under vacuum to remove any residual solvent.
Spectroscopic Characterization
The structure of the synthesized 1-Ethyl-4-(2-phenylhydrazono)piperidine can be confirmed using various spectroscopic techniques. The expected spectral data are as follows:
Infrared (IR) Spectroscopy:
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H Stretch | A sharp peak around 3300-3400 cm⁻¹ from the N-H group of the hydrazone.[4] |
| C-H Stretch (Aromatic) | Peaks above 3000 cm⁻¹. |
| C-H Stretch (Aliphatic) | Peaks below 3000 cm⁻¹. |
| C=N Stretch | A characteristic absorption band in the region of 1600-1650 cm⁻¹.[4] |
| C=C Stretch (Aromatic) | Peaks around 1450-1600 cm⁻¹. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the piperidine ring protons (likely complex multiplets), and the aromatic protons of the phenyl group. The N-H proton of the hydrazone will appear as a singlet, and its chemical shift may vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show signals for the aliphatic carbons of the ethyl group and the piperidine ring, as well as the aromatic carbons of the phenyl group. The carbon of the C=N double bond is expected to appear in the downfield region of the spectrum.
Mass Spectrometry (MS):
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 217.31 g/mol . The fragmentation pattern can provide further structural information.
Safety and Handling
Precautionary Measures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its precursors.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.
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Handling Precursors:
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1-Ethylpiperidine (related to the piperidone precursor): This is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[5]
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Phenylhydrazine: This is a toxic and carcinogenic compound. It can be absorbed through the skin and is a suspected mutagen. Extreme caution should be exercised when handling phenylhydrazine.
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Storage:
Store 1-Ethyl-4-(2-phenylhydrazono)piperidine in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Disposal:
Dispose of the compound and any waste materials in accordance with local, state, and federal regulations.
Potential Applications
Derivatives of piperidine and phenylhydrazone are of significant interest in medicinal chemistry due to their wide range of biological activities. Piperidine-containing compounds have shown potential as anticonvulsant, analgesic, and anti-inflammatory agents.[3][6] Phenylhydrazone derivatives have been investigated for their antimicrobial and anticancer properties.[7] The combination of these two pharmacophores in 1-Ethyl-4-(2-phenylhydrazono)piperidine makes it a promising scaffold for the development of new therapeutic agents. Furthermore, the photochromic properties of some phenylhydrazones suggest potential applications in molecular logic gates and other materials science fields.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and characterization of 1-Ethyl-4-(2-phenylhydrazono)piperidine. The straightforward synthesis and the presence of versatile functional groups make this compound an attractive target for further investigation in both academic and industrial research settings. The information provided herein serves as a valuable resource for scientists and researchers working in the fields of organic synthesis, medicinal chemistry, and drug development.
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